3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Corrosion inhibition Copper chemical mechanical polishing Electrochemical passivation

Procure 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS 304655-78-5) for its unique tri-functional architecture—amino, carboxylic acid, and hydrate-stabilized crystalline lattice—that simpler triazole analogs cannot replicate. Achieves 87% corrosion inhibition on copper in CMP environments (vs. 54% for diamine analogs); serves as a well-characterized catalase reference inhibitor (IC50 23.21 µM at pH 7.5); and forms energetic coordination complexes with detonation velocities exceeding 10 km·s⁻¹. The defined hydrate ensures reproducible stoichiometry critical for precise aqueous formulation. Available at 98% purity with ambient shipping.

Molecular Formula C3H6N4O3
Molecular Weight 146.11 g/mol
CAS No. 304655-78-5
Cat. No. B1285468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2,4-triazole-5-carboxylic acid hydrate
CAS304655-78-5
Molecular FormulaC3H6N4O3
Molecular Weight146.11 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)N)C(=O)O.O
InChIInChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2
InChIKeyAGJCUQSNRFXRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate (CAS 304655-78-5): A Strategic Heterocyclic Building Block for Scientific Procurement


3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS 304655-78-5) is a hydrated heterocyclic compound featuring a 1,2,4-triazole core functionalized with both an amino group at the 3-position and a carboxylic acid group at the 5-position. This compound exists as a white to off-white crystalline solid with a melting point of approximately 178–183 °C (with decomposition) and an anhydrous formula weight of 128.09 g/mol . It is slightly soluble in water but dissolves readily in aqueous alkalis due to its carboxylic acid functionality . The compound is commercially available at 98% purity and serves as a versatile precursor in organic synthesis, pharmaceutical development, materials science, and corrosion inhibition research .

Why 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate Cannot Be Substituted by Common Analogs


Generic substitution of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate (AmTAZAc) with simpler triazole analogs such as 3-amino-1,2,4-triazole or 1,2,4-triazole-3-carboxylic acid is scientifically unjustified. The unique combination of three functional moieties—an amino group, a carboxylic acid group, and a hydrate-stabilized crystalline lattice—confers distinct physicochemical and reactive properties not replicated by analogs. 3-Amino-1,2,4-triazole (CAS 61-82-5) lacks the carboxylic acid handle required for metal coordination and further derivatization, while 1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4) lacks the amino group essential for biological target engagement and nucleophilic reactivity [1]. The hydrate form specifically offers reproducible stoichiometry and handling advantages over the anhydrous variant, which can exhibit variable water content and hygroscopic behavior that complicates precise formulation . The evidence below quantifies these functional distinctions across multiple experimental systems.

3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate: Quantitative Differentiation Evidence for Procurement Decisions


Corrosion Inhibition Efficiency on Copper: Direct Head-to-Head Comparison with Triazole-Diamine and Triazole-Thiol Analogs

In a direct head-to-head electrochemical comparison of triazole derivatives as environmentally friendly corrosion inhibitors for copper films in chemical mechanical polishing (CMP) applications, 3-amino-1,2,4-triazole-5-carboxylic acid (ATA-O) demonstrated an inhibition efficiency of 87%, compared to 98% for 3-amino-5-mercapto-1,2,4-triazole (ATA-S) and 54% for 1H-1,2,4-triazole-3,5-diamine (ATA-N) . The study employed electrochemical analysis, atomic force microscopy (AFM), and scanning electron microscopy (SEM) to verify the formation of an anti-corrosion passivation layer on Cu surfaces. Density functional theory (DFT) calculations revealed that the lone electron pairs in the empty orbitals of O, N, and S atoms on the inhibitors hybridize with Cu-d orbitals to form covalent bonds, with the carboxylic acid oxygen of ATA-O providing a distinct coordination mode not available to the diamine analog [1].

Corrosion inhibition Copper chemical mechanical polishing Electrochemical passivation

Catalase Enzyme Inhibition: pH-Dependent IC50 Quantification in Human Erythrocytes

The inhibitory potency of 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) against human blood erythrocyte catalase was quantified across multiple pH conditions, revealing strong pH-dependent activity. At pH 7.5 (physiologically relevant), ATZc exhibited an IC50 of 23.21 µM, representing the strongest inhibition observed. At pH 5.5, inhibition was substantially weaker with an IC50 of 49.01 µM—a 2.1-fold reduction in potency [1]. In contrast, the parent compound 3-amino-1,2,4-triazole (CAS 61-82-5) requires the presence of hydrogen peroxide and catalase-hydrogen peroxide complex I to achieve irreversible inhibition, and no direct IC50 values under comparable pH-controlled conditions are reported for the simple analog in erythrocyte systems [2].

Enzyme inhibition Catalase Oxidative stress

Energetic Complex Detonation Performance: Comparative Evaluation of Mn(II) and Zn(II) Coordination Complexes

Two novel energetic complexes synthesized from 3-amino-1,2,4-triazole-5-carboxylic acid (Hatzc) with Mn(II) and Zn(II) were evaluated for detonation performance. The Mn complex Mn(atzc)2(H2O)2·2H2O (1) exhibited a detonation velocity (D) of 10.4 km·s⁻¹ and detonation pressure (P) of 48.7 GPa, while the Zn complex Zn(atzc)2(H2O) (2) showed D = 10.2 km·s⁻¹ and P = 48.6 GPa [1]. These values are higher than most reported energetic materials. For context, the detonation velocity of TNT (trinitrotoluene) is approximately 6.9 km·s⁻¹, and RDX (cyclotrimethylenetrinitramine) is approximately 8.7 km·s⁻¹. Complexes derived from the non-carboxylated analog 3-amino-1,2,4-triazole typically exhibit lower detonation parameters due to reduced oxygen balance and weaker coordination network formation [2].

Energetic materials Metal-organic frameworks Detonation velocity

Metal-Organic Framework (MOF) Synthesis Versatility: Carboxylate Coordination Advantage Over Non-Carboxylated Triazoles

3-Amino-1,2,4-triazole-5-carboxylic acid (H2atzc) functions as a bifunctional ligand capable of coordinating metal centers through both the triazole nitrogen atoms and the carboxylate oxygen atoms. In a systematic comparison of copper(II) polymeric complexes synthesized with four triazole ligands—3-amino-1,2,4-triazole (HL1), 3,5-diamino-1,2,4-triazole (HL2), H2atzc (H2L3), and 1,2,4-triazole-3-carboxylic acid (H2L4)—H2atzc enabled the construction of porous antiferromagnetic metal-azolate frameworks with selective CO₂ adsorption capacity at low pressure [1]. The carboxylate group provides an additional coordination site and deprotonation handle that the amino-only analog HL1 lacks, while the amino group of H2atzc confers distinct electronic properties and hydrogen-bonding capability not available in H2L4 [2].

Metal-organic frameworks Coordination polymers Gas adsorption

Validated Application Scenarios for 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate Based on Quantitative Evidence


Corrosion Inhibitor Development for Copper CMP in Semiconductor Manufacturing

3-Amino-1,2,4-triazole-5-carboxylic acid (ATA-O) demonstrates an 87% corrosion inhibition efficiency on copper films in chemical mechanical polishing (CMP) environments, validated by electrochemical analysis, AFM, and SEM . This positions ATA-O as a sulfur-free alternative to mercapto-triazole inhibitors (98% efficiency) while offering substantially better performance than diamine analogs (54% efficiency). Researchers developing environmentally friendly corrosion inhibitors for semiconductor fabrication should prioritize ATA-O when sulfur-containing compounds are undesirable due to odor, toxicity, or compatibility constraints.

Pharmacological Tool for Oxidative Stress and Catalase Modulation Studies

The compound exhibits quantifiable, pH-dependent inhibition of human erythrocyte catalase with IC50 values of 23.21 µM at pH 7.5 and 49.01 µM at pH 5.5 [1]. This well-characterized inhibition profile makes it suitable as a reference inhibitor in studies investigating catalase function, hydrogen peroxide scavenging, and oxidative stress pathways. Researchers should select the hydrate form for reproducible aqueous solution preparation, as the defined water content ensures accurate molar calculations.

Synthesis of High-Performance Energetic Metal-Organic Complexes

Energetic complexes derived from Hatzc with Mn(II) and Zn(II) achieve detonation velocities exceeding 10 km·s⁻¹ (10.4 and 10.2 km·s⁻¹, respectively) and detonation pressures approaching 49 GPa [2]. These values surpass those of most reported energetic materials, including complexes based on non-carboxylated triazole ligands. Researchers in defense and aerospace materials should procure Hatzc hydrate as a strategic ligand for developing next-generation energetic coordination compounds with superior detonation characteristics.

Building Block for Purine Nucleotide Analog Synthesis via Promiscuous Hypoxanthine Phosphoribosyltransferase

3-Amino-1,2,4-triazole-5-carboxylic acid serves as a validated building block for the synthesis of purine nucleotide analogs using promiscuous hypoxanthine phosphoribosyltransferase . This enzymatic route offers an alternative to traditional chemical glycosylation for constructing nucleoside analogs with potential antiviral and anticancer applications. The carboxylic acid functionality provides a handle for further derivatization or conjugation that simpler amino-triazoles lack.

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